

Use of Idrevloride in excised trachea models for mucociliary clearance studies.

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Compound of Interest

Compound Name: Idrevloride

Cat. No.: B10860355

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Application Notes and Protocols for Idrevloride in Excised Trachea Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

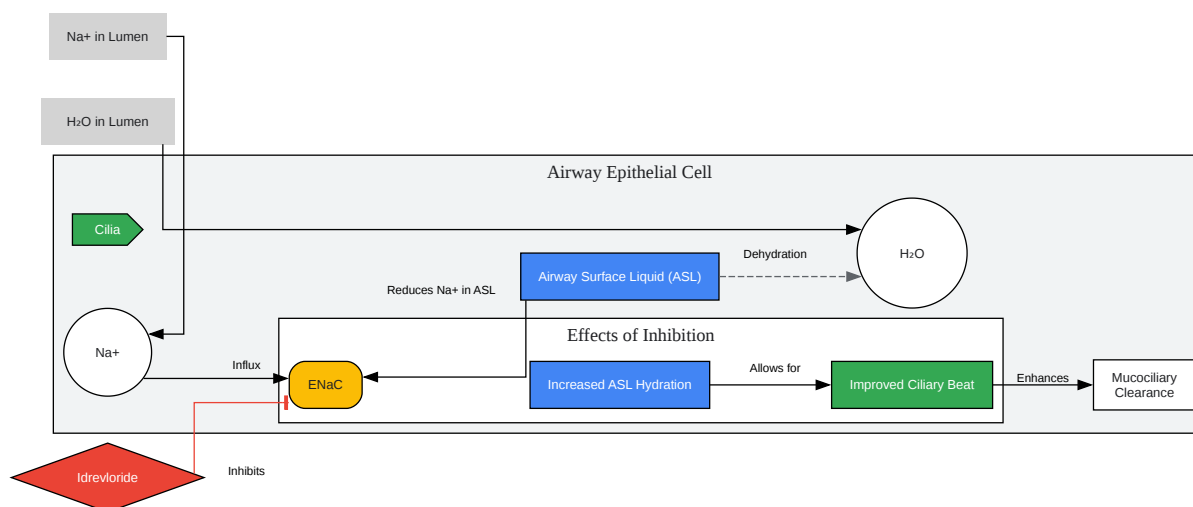
Idrevloride is an investigational epithelial sodium channel (ENaC) blocker designed to enhance mucociliary clearance by increasing the hydration of the airway surface liquid (ASL). [1][2][3] In muco-obstructive diseases such as primary ciliary dyskinesia (PCD) and cystic fibrosis (CF), the hyperabsorption of sodium ions through ENaC leads to dehydration of the mucus layer, impairing ciliary function and mucus transport.[1][4] By inhibiting ENaC, **idrevloride** is proposed to restore the balance of ion transport, increase the volume of the periciliary liquid layer, and thereby improve the clearance of trapped particles and pathogens from the airways.[1][4]

These application notes provide a detailed protocol for utilizing excised trachea models to evaluate the efficacy of **idrevloride** on mucociliary clearance. The excised trachea serves as a valuable ex vivo model that maintains the structural and functional integrity of the airway epithelium for short-term studies.

Mechanism of Action: ENaC Inhibition

The epithelial sodium channel (ENaC) is located on the apical membrane of airway epithelial cells and plays a crucial role in regulating the sodium and water balance of the airway surface. [4] The activity of ENaC is regulated by various intracellular and extracellular signals, including proteolytic cleavage by proteases such as furin.[5] In healthy airways, a coordinated function of ENaC-mediated sodium absorption and CFTR-mediated chloride secretion maintains a properly hydrated ASL.[4] In conditions like CF, hyperactive ENaC leads to excessive sodium and water reabsorption, resulting in dehydrated and viscous mucus.[4][5]

Idrevlonide, as an ENaC inhibitor, directly blocks the influx of sodium ions into the epithelial cells. This reduction in sodium absorption decreases the osmotic drive for water to move from the airway surface into the cells, thereby increasing the airway surface liquid volume and hydrating the mucus.[1] This restoration of the periciliary liquid layer is expected to improve ciliary beating and the transport of mucus.



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Caption: Signaling pathway of **Idrevloride**-mediated ENaC inhibition.

Data Presentation

Quantitative Data on ENaC Inhibitor Effects on Ciliary Beat Frequency

The following table summarizes the reported effects of the ENaC inhibitor amiloride on human bronchial ciliary activity in vitro, providing context for the expected outcomes of **idrevloride** studies.

Compound	Concentration (M)	Exposure Time	Baseline CBF (Hz)	Change in CBF (%)	Statistical Significance	Source
Amiloride	10 ⁻⁴	1 min	13.7 ± 1.0	+8.2	p < 0.01	[6]
Amiloride	10 ⁻³	1 min	13.7 ± 1.0	+7.6	p < 0.01	[6]

CBF: Ciliary Beat Frequency

Data Collection Template for Idrevloride Studies in Excised Trachea

This table provides a template for recording quantitative data from experiments conducted using the protocols below.

Treatm ent	Conce ntratio n	N (sampl es)	Baseli ne MTV (mm/m in)	Post- treatm ent MTV (mm/m in)	Chang e in MTV (%)	Baseli ne CBF (Hz)	Post- treatm ent CBF (Hz)	Chang e in CBF (%)
Vehicle Control	-							
Idrevlori de	[Specify]							
Idrevlori de	[Specify]							
Idrevlori de	[Specify]							

MTV: Mucus Transport Velocity; CBF: Ciliary Beat Frequency

Experimental Protocols

The following protocols are synthesized based on established methodologies for excised trachea studies and research on ENaC inhibitors. Optimization may be required depending on the specific experimental setup and tissue source.

Protocol 1: Preparation of Excised Trachea

- **Tissue Source:** Obtain fresh trachea from a suitable animal model (e.g., porcine, bovine, or rodent) immediately after euthanasia. The use of newborn piglet tracheas has been reported for studying the effects of ENaC inhibitors on mucus transport.
- **Dissection:** Carefully dissect the trachea, minimizing damage to the epithelial layer. Place the excised trachea in cold, oxygenated Krebs-Henseleit buffer or a similar physiological solution.
- **Opening the Trachea:** Make a longitudinal incision along the ventral aspect of the trachea to expose the mucosal surface.

- **Mounting:** Secure the opened trachea, mucosal side up, in a perfusion chamber. The chamber should be maintained at 37°C and a humidified 95% O₂ / 5% CO₂ atmosphere to ensure tissue viability.
- **Equilibration:** Allow the tissue to equilibrate in the chamber for at least 30-60 minutes before starting any measurements. During this time, perfuse the tissue with fresh, pre-warmed buffer.

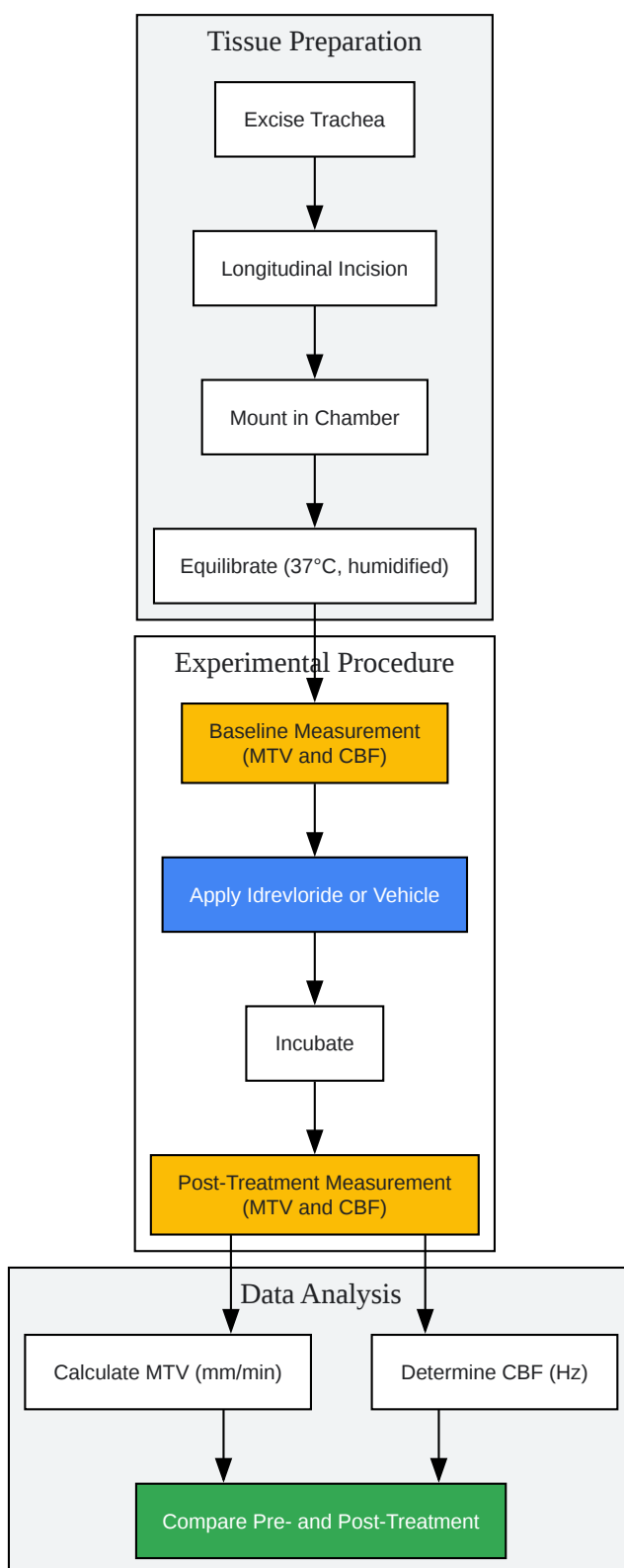
Protocol 2: Measurement of Mucus Transport Velocity (MTV)

- **Particle Application:** Gently place a small number of inert particles (e.g., carbon particles, fluorescent microspheres) onto the mucosal surface at the distal end of the trachea.
- **Baseline Measurement:** Using a dissecting microscope equipped with a camera and recording software, record the movement of the particles along the trachea for a set period (e.g., 5-10 minutes) to establish a baseline MTV.
- **Idrevloride Application:** Prepare a solution of **idrevloride** in a suitable vehicle (e.g., physiological saline). A dose-response study is recommended to determine the optimal concentration. Apply the **idrevloride** solution to the mucosal surface.
- **Post-Treatment Measurement:** After a defined incubation period, repeat the MTV measurement by tracking the movement of the particles.
- **Data Analysis:** Calculate the MTV in mm/minute by measuring the distance traveled by the particles over time. Compare the post-treatment MTV to the baseline MTV.

Protocol 3: Measurement of Ciliary Beat Frequency (CBF)

- **Microscopy Setup:** Use a high-speed digital camera mounted on a microscope with differential interference contrast (DIC) optics to visualize the cilia.
- **Baseline Measurement:** Select several regions of interest on the tracheal epithelium and record short video clips (e.g., 5-10 seconds) of ciliary movement.

- **Idrevloride** Application: Apply the **idrevloride** solution as described in Protocol 2.
- Post-Treatment Measurement: After the desired incubation time, record video clips from the same or similar regions of interest.
- Data Analysis: Use specialized software (e.g., ImageJ with a CBF plugin) to perform a Fourier transform on the video data, which will generate a power spectrum from which the dominant ciliary beat frequency (in Hz) can be determined. Compare the post-treatment CBF to the baseline CBF.



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Caption: Workflow for studying **Idrevloride** in excised trachea models.

Conclusion

The use of excised trachea models provides a robust platform for the preclinical evaluation of **idrevloride**'s effects on mucociliary clearance. By following the detailed protocols outlined in these application notes, researchers can generate valuable quantitative data on changes in mucus transport velocity and ciliary beat frequency. This information is critical for understanding the therapeutic potential of **idrevloride** and for guiding further drug development efforts for muco-obstructive respiratory diseases.

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